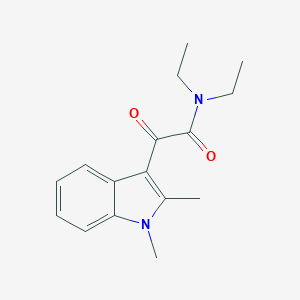

Indole-3-glyoxylamide, N,N-diéthyl-1,2-diméthyl-

Vue d'ensemble

Description

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Applications De Recherche Scientifique

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- primarily targets tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin is crucial for various cellular functions, including cell division, intracellular transport, and maintaining cell shape .

Mode of Action

This compound interacts with tubulin at the colchicine binding site , disrupting the cellular microtubule network . This interaction interferes with normal microtubule dynamics, which can either stabilize or destabilize microtubules . In either case, disruption of normal function results and ultimately leads to apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics within the cell . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in many cellular processes, including mitosis, cell motility, and intracellular transport . By disrupting these processes, the compound can exert a cytotoxic effect against cancer cells .

Pharmacokinetics

The compound’s ability to inhibit tubulin polymerization and display cytotoxicity against cancer cells suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the inhibition of tumor growth . In a mouse xenograft model of head and neck cancer, two compounds from the series displayed evidence for efficacy . This suggests that the compound could potentially be developed into a new therapeutic for cancers that often prove resistant to chemotherapy .

Analyse Biochimique

Biochemical Properties

. This suggests that “Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-” may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

The cellular effects of “Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-” are also not fully elucidated. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-” could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of “Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-” is not yet known. Given the broad spectrum of biological activities of indole derivatives, it is likely that this compound exerts its effects at the molecular level through various mechanisms. These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-, specific reaction conditions and reagents would be tailored to introduce the N,N-diethyl and 1,2-dimethyl groups.

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization to isolate and purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Electrophilic substitution reactions due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

Uniqueness

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its N,N-diethyl and 1,2-dimethyl substitutions differentiate it from other indole derivatives, potentially leading to unique interactions and applications .

Activité Biologique

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

Overview of Indole-3-glyoxylamide

Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. Indole-3-glyoxylamide, specifically, is noted for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation and survival.

The primary mechanism of action for Indole-3-glyoxylamide involves its interaction with tubulin , a protein that forms the microtubules of the cellular cytoskeleton. The compound binds to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

Key Actions:

- Inhibition of Tumor Growth : In preclinical studies using mouse xenograft models, Indole-3-glyoxylamide showed significant efficacy against head and neck cancer.

- Cytotoxicity : The compound displays cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Biological Activities

Indole-3-glyoxylamide exhibits a broad spectrum of biological activities:

- Anticancer : Effective against multiple cancer types by disrupting microtubule formation.

- Antiviral : Potential activity against viral infections has been suggested but requires further investigation.

- Antimicrobial : Exhibits properties that could be beneficial in treating bacterial infections.

Case Studies

- Cancer Treatment : In a study published in a peer-reviewed journal, Indole-3-glyoxylamide was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutics.

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways and modulation of Bcl-2 family proteins.

Pharmacokinetics

The pharmacokinetic profile of Indole-3-glyoxylamide suggests favorable absorption and distribution characteristics. Studies indicate that it exhibits good bioavailability and metabolic stability, which are critical for therapeutic applications .

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Wide tissue distribution |

| Metabolism | Moderate |

| Excretion | Renal |

Comparison with Similar Compounds

Indole-3-glyoxylamide can be compared with other indole derivatives such as:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Plant growth hormone | Involved in plant development |

| Indole-3-carbinol | Anticancer properties | Found in cruciferous vegetables |

| Indole-3-butyric acid | Rooting hormone | Used in plant propagation |

Indole-3-glyoxylamide’s unique N,N-diethyl and 1,2-dimethyl substitutions differentiate it from other indoles, potentially leading to distinct interactions and therapeutic applications.

Future Directions

Research is ongoing to fully elucidate the molecular mechanisms underlying the biological activities of Indole-3-glyoxylamide. Future studies may focus on:

- Clinical Trials : Evaluating efficacy and safety in human subjects.

- Combination Therapies : Assessing synergistic effects with existing chemotherapeutics.

- Mechanistic Studies : Detailed investigations into signaling pathways affected by this compound.

Propriétés

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N,N-diethyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-5-18(6-2)16(20)15(19)14-11(3)17(4)13-10-8-7-9-12(13)14/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQFPPUOIJSKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144030 | |

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101586-49-6 | |

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101586496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.